4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol
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Overview
Description
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a nitrophenol moiety, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol typically involves multiple steps, starting with the preparation of the piperazine derivative. . The nitrophenol moiety is then introduced via nitration reactions under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality. The use of high-purity reagents and advanced purification methods, such as chromatography, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the nitrophenol moiety can participate in redox reactions, influencing the compound’s overall activity. Molecular docking studies have shown that this compound can bind to active sites of enzymes, inhibiting their function and modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A similar compound with a triazin-2-amine moiety instead of the nitrophenol group, known for its selective inhibition of equilibrative nucleoside transporters.
1-(4-Fluorophenyl)piperazine: A simpler analogue lacking the nitrophenol group, used in various pharmacological studies.
Uniqueness
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol stands out due to its unique combination of a fluorophenyl group and a nitrophenol moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-14-3-1-2-4-15(14)20-9-7-19(8-10-20)12-13-5-6-17(22)16(11-13)21(23)24/h1-6,11,22H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEUUTOEHRHZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)O)[N+](=O)[O-])C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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